Fmoc-NHMe-Pip(Boc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

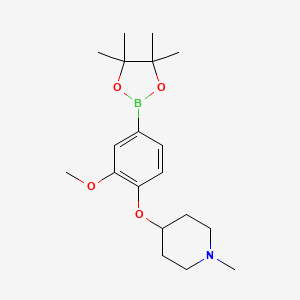

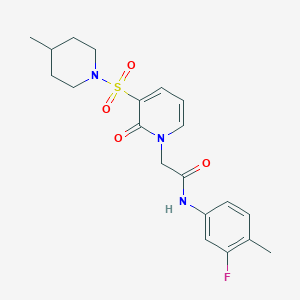

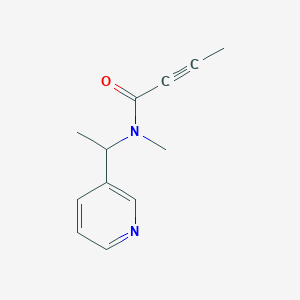

Fmoc-NHMe-Pip(Boc)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This peptide is a derivative of Fmoc-protected amino acids and is widely used in peptide synthesis.

Aplicaciones Científicas De Investigación

Plant Systemic Immunity

- Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid in Plant Immunity : Studies have shown that pipecolic acid (Pip) and its derivatives play a crucial role in systemic acquired resistance (SAR) in plants. For instance, the conversion of Pip to N-hydroxypipecolic acid (NHP) by flavin-dependent-monooxygenase1 (FMO1) is a critical regulator of SAR, highlighting the biological importance of Pip-related compounds in plant defense mechanisms against pathogens (Hartmann et al., 2018).

Materials Science and Chemistry

- Amine-terminated Monolayers on Carbon : Research involving the electrografting of aminophenyl and aminomethylphenyl monolayers on carbon surfaces utilized Boc and Fmoc protective strategies. These amine-terminated films, upon deprotection, facilitate coupling reactions and are instrumental in creating functionalized surfaces for various applications, demonstrating the versatility of Fmoc-protected compounds in surface chemistry and materials science (Lee et al., 2015).

Peptide Synthesis

- Peptide Synthesis and Structural Analysis : Fmoc as an N-α-protecting group has been crucial in studying the stepwise solid-phase synthesis of peptides, allowing for the observation of secondary structures and the influence of protective groups on peptide conformation. This underscores the importance of Fmoc-protected compounds in understanding peptide behavior and synthesis techniques (Larsen et al., 1993).

- Hydrogelation and Self-Assembly : The Fmoc-tripeptides demonstrate significant differences in self-assembly properties based on sequence variations, influencing the structural and mechanical properties of hydrogels. These findings highlight the potential of Fmoc-protected peptides in designing materials with tailored properties for biomedical applications (Cheng et al., 2010).

Biomedical Applications

- Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown promising antibacterial and anti-inflammatory capabilities, offering new approaches for developing biomedical materials. This research indicates the potential of Fmoc-protected amino acids in enhancing the performance of composite materials for healthcare applications (Schnaider et al., 2019).

Propiedades

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,23(30)31)17-28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHPTRKMZDHBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NHMe-Pip(Boc)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)

![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)

![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2978015.png)